molecular formula C5H5BrClNO B2636749 3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole CAS No. 2253631-24-0

3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole

Cat. No. B2636749
M. Wt: 210.46
InChI Key: DCVHDBWVRIVROV-UHFFFAOYSA-N
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Description

The compound “3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole” is likely a cyclic compound with a five-membered ring containing an oxygen atom and a nitrogen atom . It also has bromo, chloromethyl, and methyl substituents attached to the ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “3-bromo-4-hydroxybenzoic acid methyl ester” are synthesized through bromination reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It’s likely to have a planar structure due to the presence of the oxazole ring .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For instance, the bromo and chloromethyl groups could potentially participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its substituents. For instance, the presence of the bromo and chloromethyl groups could affect its reactivity .

Scientific Research Applications

Synthesis Methods and Reactivity

  • A method for the synthesis of 2-aryl 4-bromomethyl-5-methyl-1,3-oxazoles and 2-aryl-4-chloromethyl-5-methyl-1,3-oxazoles was developed, achieving high regioselectivity under mild conditions (Yamane, Mitsudera, & Shundoh, 2004).
  • Another study explored the synthesis of extended oxazoles using 2-(halomethyl)-4,5-diaryloxazoles as reactive scaffolds for synthetic elaboration (Patil & Luzzio, 2016).
  • A solar photo-thermochemical approach was used for synthesizing 4-bromo-2,5-substituted oxazoles, demonstrating an environmentally friendlier method (Dinda, Samanta, Eringathodi, & Ghosh, 2014).

Potential in Drug Development

  • Research on oxazolidinone antibacterial agents highlighted the potential of 4-substituted 1,2,3-triazoles in developing safer antibacterials, with reduced side effects compared to current options (Reck et al., 2005).

Chemical Reactivity and Derivatives

  • The addition of lithiated 2-alkyl and 2-(chloroalkyl)-4,5-dihydro-1,3-oxazoles to nitrones was investigated, revealing insights into their chemical behavior and potential applications (Capriati, Degennaro, Florio, & Luisi, 2002).
  • The preparation of 5-substituted 2-(2-alkyl/aryl-1H-imidazol-4-yl)oxazoles and thiazoles using a 5-substituted 2-(2-bromo-1,1-diethoxyethyl)oxazole synthon was described, showcasing the versatility of these compounds (Laurent & Romine, 2009).

Applications in Organic Chemistry

  • The formation and reaction of various oxazoles, including the synthesis of N-substituted 2-(aminomethyl)oxazoles, were examined, contributing to a broader understanding of oxazole chemistry (Ibata & Isogami, 1989).

Safety And Hazards

While specific safety and hazard information for this compound is not available, similar compounds require precautions such as avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

3-bromo-4-(chloromethyl)-5-methyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrClNO/c1-3-4(2-7)5(6)8-9-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVHDBWVRIVROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)Br)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(chloromethyl)-5-methyl-1,2-oxazole

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